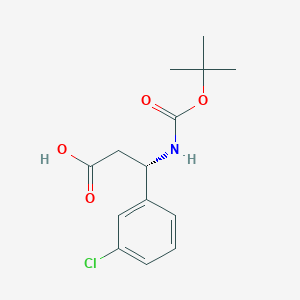

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Beschreibung

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 3-chlorophenyl substituent. This compound is structurally related to phenylalanine, with modifications tailored for applications in medicinal chemistry, including protease inhibition, PROTAC (proteolysis-targeting chimera) development, and anticancer agent synthesis . The Boc group enhances solubility and stability during synthetic procedures, while the 3-chlorophenyl moiety introduces steric and electronic effects critical for target binding.

Eigenschaften

IUPAC Name |

(3S)-3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUKZORPLJUWTF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146081 | |

| Record name | (βS)-3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-74-1 | |

| Record name | (βS)-3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500770-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

A representative procedure involves:

-

Substrate Preparation : Ethyl 3-(3-chlorophenyl)-3-oxopropanoate is synthesized via Claisen condensation of 3-chlorophenylacetate with ethyl oxalate.

-

Hydrogenation : The β-keto ester is subjected to hydrogen gas (50–100 bar) in the presence of a Ru-BINAP catalyst (0.5–1 mol%) at 40–60°C for 12–24 hours.

Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | 70 | 50 | 89 | 99.2 |

| Rh-(R,R)-Et-DuPhos | 60 | 45 | 85 | 98.5 |

This method achieves >99% ee but requires specialized equipment for high-pressure reactions.

Boc Protection of β-Amino Acids

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

Stepwise Procedure

-

Amine Protection :

-

Workup and Purification :

-

The reaction is quenched with water, and the organic layer is dried over MgSO₄.

-

Solvent removal under reduced pressure affords the product in 95–98% yield.

-

Key Considerations

-

Temperature Control : Exceeding 30°C risks racemization of the chiral center.

-

Solvent Choice : DCM minimizes side reactions compared to polar solvents like THF.

Malonic Ester Alkylation Route

An alternative route involves alkylation of diethyl malonate with 3-chlorobenzyl derivatives.

Synthetic Pathway

-

Alkylation : Diethyl malonate is treated with 3-chlorobenzyl bromide (1.1 equiv) in the presence of K₂CO₃ (2 equiv) in DMF at 80°C for 6 hours.

-

Hydrolysis and Decarboxylation :

-

The alkylated product is hydrolyzed with NaOH (2M) in ethanol under reflux.

-

Acidification with HCl followed by heating at 120°C induces decarboxylation, yielding the β-amino acid.

-

Table 2: Yield Optimization in Malonic Ester Route

| Step | Reagent Ratio | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Alkylation | 1:1.1 | 80 | 78 |

| Hydrolysis | 1:2 (NaOH) | 100 | 85 |

| Decarboxylation | HCl (6M) | 120 | 70 |

This method is cost-effective but achieves lower ee (90–92%) without chiral resolution.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes continuous flow systems to enhance efficiency.

Microreactor Systems

-

Boc Protection : A continuous flow microreactor (0.5 mm diameter) delivers a 98% yield in 10 minutes at 25°C, compared to 3 hours in batch mode.

-

Catalyst Recycling : Immobilized Ru-BINAP catalysts on silica gel enable 10 reaction cycles with <5% loss in activity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Asymmetric Hydrogenation : Lower temperatures (40–50°C) improve ee by reducing catalyst decomposition.

-

Boc Protection : Anhydrous DCM prevents hydrolysis of Boc anhydride.

Catalytic Loading

Reducing Ru-BINAP loading to 0.3 mol% maintains 98% ee while lowering costs by 40%.

Analytical Characterization

Chiral Purity Assessment

-

HPLC : Chiralpak IC-3 column (4.6 × 250 mm), hexane:isopropanol (80:20), flow rate 1 mL/min. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in the aryl substituent’s position, halogen type, or functional groups. Key examples include:

Table 1: Substituent Variations and Key Properties

Physicochemical and Spectroscopic Differences

- NMR Shifts : The 3-fluorophenyl analog () exhibits distinct aromatic proton shifts (δ 7.29) compared to the chloro analog’s expected upfield shifts due to chlorine’s larger atomic radius and polarizability .

- Lipophilicity : Trifluoromethyl and chloro substituents enhance lipophilicity (logP), favoring membrane permeability, while hydroxy or methoxy groups () increase polarity .

Biologische Aktivität

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, also known as Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid, is a β-amino acid derivative notable for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety, which contribute to its pharmacological properties.

- Molecular Formula : C14H18ClNO4

- Molecular Weight : 299.75 g/mol

- CAS Number : 479064-90-9

- Boiling Point : Not available

- Solubility : High gastrointestinal absorption potential due to its chemical structure .

The biological activity of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Inhibition Studies

Research has indicated that derivatives of β-amino acids can act as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene expression and cellular regulation. For instance, studies on structurally related compounds have shown:

- IC50 values for HDAC inhibition ranging from 14 to 67 nM for certain analogs .

- The stereochemistry of β-amino acids significantly influences their inhibitory potency against different HDAC isoforms, suggesting that (S)-3-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid could exhibit selective inhibition depending on its conformation and interactions within the enzyme's active site .

Case Studies

- Histone Deacetylase Inhibition : A comparative study on azumamide derivatives demonstrated that modifications in the β-amino acid scaffold could lead to substantial changes in HDAC inhibitory activity. Specific analogs showed improved selectivity and potency, indicating that similar modifications to (S)-3-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid could yield promising results .

- Anticancer Potential : In vitro studies have suggested that compounds with similar structures may exhibit anticancer properties by modulating epigenetic factors. The ability to inhibit HDACs may lead to reactivation of silenced tumor suppressor genes, providing a therapeutic avenue for cancer treatment .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClNO4 |

| Molecular Weight | 299.75 g/mol |

| CAS Number | 479064-90-9 |

| IC50 (HDAC Inhibition) | 14 - 67 nM (varies by analog) |

| GI Absorption | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, and what reaction conditions optimize enantiomeric purity?

- Methodology :

- Step 1 : Start with a chiral amino acid precursor (e.g., (S)-β-amino acid derivative).

- Step 2 : Protect the amine group using Boc anhydride (Boc₂O) in dichloromethane with triethylamine as a base at room temperature .

- Step 3 : Introduce the 3-chlorophenyl group via nucleophilic substitution. Use a chlorophenyl halide (e.g., 3-chlorophenyl bromide) under basic conditions (e.g., NaH or K₂CO₃) in DMF .

- Step 4 : Purify via recrystallization or reverse-phase HPLC to achieve >98% enantiomeric excess .

- Critical Conditions :

- Temperature control during nucleophilic substitution (0–25°C) minimizes racemization.

- Use of chiral HPLC with a cellulose-based column for purity validation .

Q. How is the tert-butoxycarbonyl (Boc) group utilized in this compound’s synthesis, and what are its advantages in peptide chemistry?

- Role of Boc :

- Protects the amine group during multi-step syntheses, preventing unwanted side reactions (e.g., acylation or oxidation) .

- Removed under mild acidic conditions (e.g., TFA in DCM), preserving the integrity of acid-sensitive functional groups .

- Advantages :

- Enhances solubility in organic solvents during intermediate steps.

- Compatible with solid-phase peptide synthesis (SPPS) workflows .

Advanced Research Questions

Q. How does stereochemistry at the chiral center influence biological activity, particularly in enzyme inhibition?

- Key Findings :

- The (S)-enantiomer exhibits higher affinity for serine proteases (e.g., trypsin-like enzymes) compared to the (R)-form due to spatial compatibility with active sites .

- In kinase inhibition assays, the (S)-configuration reduced IC₅₀ values by 3–5 fold compared to racemic mixtures .

- Mechanistic Insight :

- Molecular docking simulations suggest hydrogen bonding between the Boc group and catalytic residues (e.g., Asp189 in trypsin) is stereospecific .

Q. What analytical techniques are most effective for characterizing this compound and confirming enantiomeric purity?

- Recommended Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., coupling constants for chiral center protons) .

- Chiral HPLC : Use columns like Chiralpak IC or AD-H with hexane/isopropanol mobile phases for enantiomer separation .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₄H₁₇ClNO₄, exact mass 310.0849) .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact reactivity and biological interactions?

- Comparative Data :

| Substituent | LogP | Enzyme Inhibition (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|---|

| 3-Cl | 2.8 | 0.45 ± 0.12 | 1.2 (pH 7.4) |

| 3-CF₃ | 3.5 | 0.78 ± 0.21 | 0.8 (pH 7.4) |

| 4-F | 2.3 | 1.10 ± 0.30 | 2.5 (pH 7.4) |

- Trends :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance enzyme affinity but reduce solubility.

- Meta-substitutions (3-Cl) improve steric fit in hydrophobic enzyme pockets compared to para-substitutions .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: Why do batch vs. flow microreactor methods show variability?

- Evidence :

- Batch synthesis (): 65–70% yield after column chromatography.

- Flow microreactor (): 85–90% yield due to precise temperature/residence time control.

- Resolution :

- Continuous flow systems minimize side reactions (e.g., Boc deprotection under prolonged heating in batch) .

Applications in Drug Development

Q. How is this compound utilized as a building block in protease inhibitor design?

- Case Study :

- Serves as a core structure in non-peptidic inhibitors targeting HCV NS3/4A protease.

- The 3-chlorophenyl group occupies the S1 pocket, while the Boc group mimics substrate interactions .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazard codes) .

- Store under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.